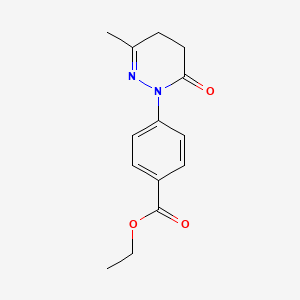

Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate

Description

Properties

CAS No. |

5446-14-0 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

ethyl 4-(3-methyl-6-oxo-4,5-dihydropyridazin-1-yl)benzoate |

InChI |

InChI=1S/C14H16N2O3/c1-3-19-14(18)11-5-7-12(8-6-11)16-13(17)9-4-10(2)15-16/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

MKIUCGOYJIMWIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CCC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Pyridazinone Core

The pyridazinone ring is commonly synthesized by reacting hydrazine or substituted hydrazines with 1,4-dicarbonyl compounds or their equivalents. For example, 3-methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl derivatives can be prepared by condensation of methylhydrazine with appropriate β-ketoesters or diketones under controlled temperature and solvent conditions.

- Reaction conditions: Typically carried out in polar solvents such as ethanol or acetic acid under reflux.

- Time: Several hours (e.g., 6–12 h) to ensure complete cyclization.

- Yield: Moderate to high, depending on purity of starting materials and reaction control.

Alternative Synthetic Routes

Some studies report solvent-free solid-liquid phase transfer catalysis (PTC) methods to prepare related ethyl pyridazinone derivatives, enhancing yield and reducing solvent use. For example, the synthesis of ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate was achieved with 96% yield under PTC conditions without solvent, indicating potential for similar approaches in preparing ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoate.

Purification and Characterization

- Purification is typically done by recrystallization or flash silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization includes IR spectroscopy (noting carbonyl stretches around 1680–1740 cm⁻¹), ¹H NMR (signals for methyl, aromatic, and pyridazinone protons), and ¹³C NMR confirming the structure.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyridazinone ring formation | Methylhydrazine + β-dicarbonyl compound | Ethanol/Acetic acid | Reflux (~78) | 6–12 | 70–85 | Cyclization under reflux |

| Nucleophilic substitution | Pyridazinone anion + ethyl 4-halobenzoate | DMF/DMSO | 60–90 | 10–12 | 75–90 | Base: K2CO3 or tBuOK |

| Solid-liquid PTC method | Hydrazine derivative + β-ketoester | None (solvent-free) | Ambient to 60 | 4–8 | ~96 | Environmentally friendly alternative |

| Purification | Recrystallization or flash chromatography | Petroleum ether/ethyl acetate | N/A | N/A | N/A | Ensures high purity |

Research Findings and Optimization

- The use of polar aprotic solvents and strong bases improves substitution efficiency.

- Solid-liquid PTC methods reduce solvent waste and improve yield.

- Reaction times and temperatures are optimized to balance conversion and minimize by-products.

- Spectroscopic data confirm the integrity of the pyridazinone and benzoate moieties post-synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoate has been investigated for its potential therapeutic properties. Notably:

- Antimicrobial Activity : Studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar pyridazine derivatives showed efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

- Anti-inflammatory Effects : Research has shown that compounds with a pyridazine ring can modulate inflammatory pathways. A case study involving related compounds indicated a reduction in inflammatory markers in animal models .

- Cytotoxicity Against Cancer Cells : Preliminary studies have suggested that this compound could inhibit the growth of certain cancer cell lines, providing a basis for further investigation into its anticancer potential .

Agricultural Applications

The compound's unique structure also lends itself to agricultural applications:

- Pesticidal Activity : this compound has been evaluated for its potential as a pesticide. In laboratory tests, it demonstrated effectiveness against specific pests while being less toxic to beneficial insects .

- Plant Growth Regulation : Some studies suggest that similar compounds can act as plant growth regulators, enhancing growth and yield in crops under stress conditions .

Material Science Applications

In material science, this compound has shown promise due to its chemical stability and reactivity:

- Polymer Additives : this compound can be used as an additive in polymer formulations to enhance mechanical properties and thermal stability .

- Coatings and Sealants : Its chemical properties make it suitable for use in coatings that require durability and resistance to environmental degradation .

Data Table of Applications

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anti-inflammatory Effects | Reduction in inflammatory markers in animal models | |

| Cytotoxicity Against Cancer Cells | Inhibition of growth in specific cancer cell lines | |

| Agricultural | Pesticidal Activity | Effective against pests; low toxicity to beneficial insects |

| Plant Growth Regulation | Enhanced growth under stress conditions | |

| Material Science | Polymer Additives | Improved mechanical properties and thermal stability |

| Coatings and Sealants | Increased durability and environmental resistance |

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The target compound shares a benzoate ester backbone with several analogs, but substituents on the pyridazinone or adjacent aromatic rings significantly influence reactivity, stability, and applications. Key analogs include:

Table 1: Structural Analogs and Key Features

Reactivity and Stability

- Electron-Donating vs. In contrast, the nonafluoropentyl group in 10h introduces strong electron-withdrawing effects, improving oxidative stability but reducing solubility . Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate analogs due to its amine-assisted radical initiation, achieving a 72% conversion rate .

- Steric and Solubility Effects: Bulky substituents (e.g., nonafluoropentyl in 10h) may hinder crystallinity, as evidenced by its liquid state, whereas methyl or smaller groups favor solid-phase formation .

Biological Activity

Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoate, a compound with the CAS number 5446-14-0, is of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and structural characteristics of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.29 g/mol. The compound features a pyridazinone ring that is crucial for its biological activity. The structural characteristics include:

- Pyridazinone Core : This heterocyclic structure is known for its diverse pharmacological properties.

- Benzoate Group : The presence of the benzoate moiety enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Several studies have indicated that compounds containing the pyridazinone structure exhibit significant anticancer properties. For instance, derivatives of pyridazinones have been shown to inhibit cancer cell proliferation in various models. A study highlighted that similar compounds demonstrated cytotoxicity against several cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The activity was attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of pyridazine derivatives. This compound may share similar mechanisms with other pyridazine-based compounds that have shown efficacy in electroshock seizure models. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticonvulsant activity.

Anti-inflammatory and Analgesic Effects

Preliminary investigations into the anti-inflammatory properties of related pyridazinone compounds suggest that they could inhibit pro-inflammatory cytokines and mediators. These findings are significant as they indicate potential therapeutic applications in treating inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The following general synthetic pathway can be outlined:

- Formation of Pyridazinone : A hydrazine hydrate reacts with a suitable carbonyl compound to form the pyridazinone core.

- Esterification : The resulting pyridazinone is then reacted with ethyl chloroacetate to yield the final product.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.